INO2 protein
Description
Properties
CAS No. |
148093-80-5 |
|---|---|
Molecular Formula |
C11H9NO5 |
Synonyms |
INO2 protein |
Origin of Product |
United States |
Genetic and Transcriptional Landscape of Ino2
Genomic Organization and Locus Characterization of the INO2 Gene
The INO2 gene is located on chromosome XIII in Saccharomyces cerevisiae. Genetic analysis has identified INO2 as one of the loci, alongside INO4, responsible for inositol (B14025) auxotrophy when mutated, indicating its essential role in inositol metabolism. nih.gov The INO2 locus encodes a product structurally similar to the bHLH family of regulatory proteins. nih.gov The systematic name for INO2 is YDR123C, and it has been assigned aliases such as DIE1 and SCS1. yeastgenome.org It is classified as an ORF (Open Reading Frame) and is a verified feature in the Saccharomyces Genome Database. yeastgenome.org The protein product, Ino2p, has a length of 304 amino acids, a molecular weight of approximately 34220.5 Da, and an isoelectric point of 6.22. yeastgenome.org Ino2p is localized in the nucleus and is part of the RNA polymerase II transcription regulator complex. yeastgenome.org
Transcriptional Regulation of INO2 Gene Expression
The transcription of the INO2 gene is subject to complex regulation, responding to intracellular levels of phospholipid precursors like inositol and choline (B1196258). molbiolcell.orgumass.edu This regulation occurs at both the transcriptional and translational levels. molbiolcell.orgnih.gov
Promoter Architecture and Cis-Regulatory Elements within INO2
The promoter region of the INO2 gene contains several important cis-regulatory elements that govern its transcription. A key element is a UAS element, which is crucial for the inositol-choline response. molbiolcell.orgumass.edunih.gov This suggests that the mechanism for responding to inositol and choline involves regulating the expression of the activator genes themselves. umass.edu In addition to the UAS element, the INO2 promoter includes an upstream essential sequence (UES) located upstream of the UAS and a negative regulatory element situated near the UAS element. nih.gov These elements contribute to the intricate control of INO2 transcription. nih.gov The presence and arrangement of these cis-regulatory elements, including transcription factor binding sites, constitute the regulatory architecture of the promoter, influencing gene expression patterns. upenn.eduwikipedia.org
Autoregulation Mechanisms of INO2 Expression
The expression of the INO2 gene is autoregulated in response to inositol and choline levels, exhibiting a pattern similar to that of its target genes. molbiolcell.orgumass.edunih.gov This autoregulation occurs at both the transcriptional and translational levels. nih.gov Transcriptionally, autoregulation requires the presence of a UAS element within the INO2 promoter. nih.gov The Ino2p/Ino4p heterodimer, which activates target genes, also regulates its own transcription through this element. umass.edu This cooperative regulation by the Ino2p and Ino4p gene products contributes to the derepression of phospholipid biosynthetic gene expression. umass.edunih.gov However, repression of phospholipid biosynthetic genes does not necessitate the repression of INO2 transcription. nih.gov
mRNA Processing and Stability Mechanisms Influencing INO2 Levels
While the search results primarily focus on transcriptional regulation, the regulation of INO2 also occurs at the translational level. molbiolcell.orgnih.gov Regulation of translation is dependent on an upstream open reading frame (uORF) located in the INO2 leader sequence. nih.gov This suggests that the translation of the INO2 mRNA can be modulated, impacting the final levels of Ino2p.
Protein Structure and Functional Domains of Ino2
Characterization of the Basic Helix-Loop-Helix (bHLH) DNA-Binding Domain
The bHLH domain is a hallmark of INO2 and is essential for its function in DNA binding and dimerization. biorxiv.orgnih.govnih.govresearchgate.net This domain typically consists of a basic region followed by two amphipathic α-helices separated by a loop of variable length. ebi.ac.ukoup.comoup.com The basic region is responsible for sequence-specific DNA binding, while the helix-loop-helix motif mediates dimerization. ebi.ac.ukoup.comoup.com In S. cerevisiae Ino2p, the bHLH domain is located towards the C-terminus, specifically spanning amino acids 233 to 302, with the basic region from 233 to 247, helix 1 from 247 to 263, the loop from 263 to 276, and helix 2 from 276 to 302. biorxiv.org
DNA binding by bHLH proteins, including INO2, is mediated by the basic region, which adopts an α-helical conformation upon binding to the major groove of the DNA. oup.com The bHLH domain recognizes a consensus DNA sequence known as the E-box, typically with the core sequence 5'-CANNTG-3'. ebi.ac.ukoup.comasm.orgnih.gov The Ino2p/Ino4p heterodimer specifically binds to the inositol-sensitive upstream activation sequence (UAS) or inositol (B14025)/choline (B1196258) responsive element (ICRE), which contains the bHLH consensus binding site, with a reported consensus sequence of 5'-CATGTGAAAT-3' in S. cerevisiae. yeastgenome.orgbiorxiv.orgoup.comoup.com Structural analysis of the Ino2p/Ino4p/DNA ternary complex has highlighted specific residues in the basic regions and helix 1 of both proteins that are involved in sequence-specific recognition of the promoter DNA. researchgate.netmdpi.com
Mutational analysis of the bHLH domain of INO2 has demonstrated its critical importance for biological activity and DNA binding. nih.gov Perturbations within this domain can lead to reduced DNA binding activity and consequently affect the transcription of target genes like INO1. nih.gov For instance, mutations in the basic charged domain can inhibit DNA binding even if dimerization is still possible. asm.org Studies involving single and multiple residue mutations in the bHLH domains of Ino2p and Ino4p have been used to investigate their impact on protein-DNA interaction. researchgate.net Specific amino acid replacements within the bHLH domain, such as V263I in S. cerevisiae Ino2p, located in a helix involved in Ino2p-Ino4p interaction, can potentially alter the protein's structure and function, affecting phenotypes like ethanol (B145695) tolerance. biorxiv.orgbiorxiv.org
Structural Requirements for DNA Binding Activity
Identification and Characterization of Dimerization Domains
Dimerization is a prerequisite for DNA binding activity in most bHLH proteins, and INO2 functions as a heterodimer with INO4 in S. cerevisiae. researchgate.netnih.govoup.comnih.govoup.comnih.gov The helix-loop-helix motif within the bHLH domain mediates protein dimerization through interactions between the amphipathic helices. ebi.ac.ukoup.comoup.comasm.orgnih.gov While Ino2p and Ino4p form a heterodimer, studies suggest that neither protein is capable of homodimerizing. nih.govoup.com The interaction between Ino2p and Ino4p is crucial for their simultaneous binding to promoter DNA. biorxiv.org Ino4p is required for dimerization with Ino2p, which then functions to activate transcription. oup.comnih.govoup.com In vitro binding analyses and structural studies have identified specific residues critical for the mutual interaction between Ino2p and Ino4p. researchgate.netmdpi.com
Mapping and Properties of Transcriptional Activation Domains (TADs)
INO2 contains transcriptional activation domains (TADs) that are responsible for stimulating the expression of its target genes. researchgate.netbiorxiv.orgnih.govnih.gov In S. cerevisiae Ino2p, two separate N-terminal transcriptional activation domains, TAD1 and TAD2, have been mapped. researchgate.netnih.gov These TADs are crucial for the transcriptional activation function of the Ino2p/Ino4p heterodimer, as Ino4p lacks this type of domain. researchgate.netnih.govoup.com TADs in Ino2p have been shown to interact with various coactivator subunits of general transcription factors, such as TFIID (including Taf1, Taf4, Taf6, Taf10, and Taf12) and TFIIA (Toa1), increasing their presence at target promoters. researchgate.netresearchgate.netresearchgate.netresearchgate.net Additionally, Ino2 TADs can interact with subunits of chromatin remodeling complexes like SWI/SNF, RSC, and INO80, which are important for the dynamic organization of nucleosomes and facilitating access of transcription factors to DNA. researchgate.netresearchgate.netresearchgate.netnih.gov Mutational analysis of TAD1 has highlighted the importance of both acidic and hydrophobic residues within this domain for its function. nih.gov The Opi1p repressor interacts with the transcriptional activation domains in Ino2p to mediate repression of phospholipid biosynthetic genes when inositol levels are high. yeastgenome.org
Cellular and Subcellular Localization of Ino2
Nuclear Translocation Mechanisms and Regulation
The localization of Ino2p to the nucleus is a critical and regulated process. nih.gov Studies have shown that Ino2p is a nuclear protein. nih.govnih.gov Interestingly, its efficient transport into the nucleus is not an independent event but relies on its interaction with another protein, Ino4p. nih.gov Ino2p forms a heterodimer with Ino4p, and it is this complex that is competent for nuclear import. nih.govresearchgate.net The nuclear localization of Ino2p is dependent on a functional INO4 gene, indicating that Ino4p likely contains the primary nuclear localization sequence (NLS) recognized by the import machinery. nih.govresearchgate.net
The regulation of INO2 itself involves complex mechanisms at both the transcriptional and translational levels. nih.gov Transcription of the INO2 gene is autoregulated in response to the availability of inositol (B14025) and choline (B1196258), similar to its target genes. nih.govyeastgenome.org This regulation is mediated by an inositol/choline-responsive element (ICRE) in its own promoter. yeastgenome.org Furthermore, translational control is exerted through an upstream open reading frame (uORF) in the INO2 mRNA leader sequence. nih.gov This multi-layered regulation ensures that the levels of Ino2p are tightly controlled in response to cellular needs.
The activity of the Ino2p/Ino4p heterodimer is further modulated by the repressor protein Opi1p. nih.govyeastgenome.org Under conditions where phospholipid precursors are abundant, Opi1p enters the nucleus and binds to the activation domains of Ino2p, thereby inhibiting the transcription of target genes. yeastgenome.org
Dynamic Localization Patterns in Response to Metabolic Cues
The subcellular localization of Ino2p is not static but changes in response to the metabolic state of the cell, particularly the availability of phospholipid precursors like inositol and choline. nih.govyeastgenome.org Using green fluorescent protein (GFP) fusions, it has been observed that both Ino2p and Ino4p are localized to the nucleus under both repressive (high inositol/choline) and derepressive (low inositol/choline) conditions. nih.gov
However, the functional state of the Ino2p/Ino4p complex is what changes dramatically. When inositol is scarce, the repressor protein Opi1p is sequestered at the endoplasmic reticulum (ER) membrane through its interaction with phosphatidic acid. yeastgenome.org This sequestration prevents Opi1p from entering the nucleus, thereby allowing the Ino2p/Ino4p heterodimer to actively transcribe its target genes, including INO1, which is essential for inositol biosynthesis. yeastgenome.org
Conversely, when inositol levels are high, phosphatidic acid levels decrease, leading to the release of Opi1p from the ER. yeastgenome.org Opi1p then translocates to the nucleus, where it binds to Ino2p and represses transcription. yeastgenome.org This dynamic interplay illustrates how metabolic signals are translated into changes in gene expression through the controlled localization and interaction of regulatory proteins.
Recent research has also implicated the Opi1-Ino2/Ino4 pathway in the regulation of COPII-mediated vesicle transport from the ER, suggesting a broader role for this system in maintaining ER homeostasis in response to changes in phosphatidic acid metabolism. biorxiv.org
Association with Nuclear Pore Complexes and Other Transport Machinery
The regulation of genes by Ino2p is also linked to their spatial organization within the nucleus, specifically their association with the nuclear pore complex (NPC). nih.govelifesciences.orgfrontiersin.org The induction of certain genes, such as INO1, is accompanied by their movement from the nuclear interior to the NPC. frontiersin.org This recruitment to the nuclear periphery is a dynamic process that is thought to facilitate efficient gene expression and mRNA export. nih.gov
While Ino2p itself is not directly implicated as the factor mediating the tethering of its target genes to the NPC, it plays a crucial role in the regulatory network that governs this process. nih.gov The interaction of the INO1 gene with the NPC is regulated by the Opi1p repressor. elifesciences.org Loss of Ino2p can lead to the constitutive peripheral localization of the INO1 gene, highlighting its role in the dynamic regulation of gene positioning. elifesciences.org
The process of gene recruitment to the NPC is complex and involves other factors. For instance, the E3 ligase Siz2/Nfi1 is required for targeting the INO1 locus to the NPC. frontiersin.org At the NPC, it interacts with the SUMO isopeptidase Ulp1, which is anchored to the NPC via proteins like Nup60. frontiersin.org This suggests a cycle of sumoylation and desumoylation events at the NPC that are critical for regulating INO1 expression and its association with the nuclear periphery. frontiersin.org
Table 1: Proteins Involved in INO2 Localization and Function
| Protein | Function | Role in INO2 Regulation |
|---|---|---|
| Ino4p | Forms a heterodimer with Ino2p for DNA binding and nuclear import. | Essential for the nuclear localization of Ino2p. nih.gov |
| Opi1p | A repressor protein that inhibits Ino2p/Ino4p activity. | Binds to Ino2p in the nucleus under high inositol conditions to repress transcription. yeastgenome.org |
| Siz2/Nfi1 | An E3 SUMO ligase. | Required for targeting the INO1 gene locus to the nuclear pore complex. frontiersin.org |
| Ulp1 | A SUMO isopeptidase. | Interacts with the INO1 locus at the nuclear pore complex, suggesting a role in desumoylation and gene regulation. frontiersin.org |
| Nup60 | A nuclear pore complex protein (nucleoporin). | Anchors the desumoylase Ulp1 to the NPC, which is important for INO1 association with the NPC. frontiersin.org |
| Scs2p | An ER-resident membrane protein. | Sequesters the Opi1p repressor at the ER membrane under low inositol conditions. yeastgenome.org |
Table 2: Cellular Localization of Key Regulatory Proteins
| Protein | Primary Localization | Condition-Dependent Localization |
|---|---|---|
| Ino2p | Nucleus nih.govnih.gov | Remains nuclear, but its activity is regulated by Opi1p localization. nih.gov |
| Ino4p | Nucleus nih.gov | Remains nuclear, facilitating Ino2p localization. nih.gov |
| Opi1p | Endoplasmic Reticulum / Nucleus | Sequesters at the ER when inositol is low; translocates to the nucleus when inositol is high. yeastgenome.org |
| Ulp1 | Nuclear Pore Complex frontiersin.org | Associated with the nucleoplasmic face of the NPC. frontiersin.org |
| Scs2p | Endoplasmic Reticulum / Nuclear Membrane yeastgenome.orgasm.org | Localized to the ER and nuclear membranes. yeastgenome.org |
Molecular Mechanisms of Transcriptional Regulation by Ino2
DNA Recognition and Binding Specificity of the INO2/INO4 Complex
The ability of the INO2/INO4 complex to selectively regulate a specific suite of genes is anchored in its precise recognition of a distinct DNA sequence located in the promoter regions of its targets.
Inositol (B14025)/Choline (B1196258) Response Element (ICRE/UAS-INO) Recognition
The INO2/INO4 heterodimer binds to a conserved cis-acting regulatory sequence known as the Inositol/Choline Response Element (ICRE), also referred to as UAS-INO (Upstream Activating Sequence of INO). oup.comyeastgenome.orgoup.com This element, characterized by the consensus sequence 5'-CATGTGAAAT-3', is a hallmark of promoters for genes involved in phospholipid metabolism, such as INO1, CHO1, and CHO2. oup.comyeastgenome.org Both INO2 and INO4 are basic helix-loop-helix (bHLH) proteins, and this domain is critical for interacting with the ICRE. oup.comoup.comthebiogrid.org The binding of the complex to this element is the foundational step for activating gene transcription in response to low levels of inositol and choline. umass.edunih.gov
Cooperative DNA Binding with Partner Proteins (e.g., INO4)
INO2 does not function as a monomer but forms a heterodimeric complex with INO4 to bind to DNA. oup.comyeastgenome.orgnih.govoup.com This partnership is obligatory for high-affinity binding to the ICRE and for subsequent transcriptional activation. oup.comyeastgenome.orgnih.govmolbiolcell.org The formation of the INO2/INO4 heterodimer greatly enhances the stability and specificity of the DNA-protein interaction, ensuring that target genes are activated robustly and under the correct cellular conditions. oup.comoup.com While both proteins are required for binding, the transcriptional activation function is mediated exclusively by INO2. thebiogrid.orgcornell.edubiorxiv.org Interestingly, some studies suggest that INO2 may have functions independent of INO4 in processes like endoplasmic reticulum biogenesis. molbiolcell.org
Recruitment of Basal Transcription Machinery Components (e.g., RNA Polymerase II, TFIID, TFIIA)
Once bound to the promoter, the INO2/INO4 complex acts as a scaffold to recruit the general transcription factors (GTFs) and RNA Polymerase II, which together form the preinitiation complex (PIC). oup.comoup.com INO2 has been shown to physically interact with several components of this core machinery. nih.gov Specifically, INO2 binds to subunits of TFIID, including several TAFs (TATA-binding protein-associated factors), and also interacts directly with TFIIA (specifically the Toa1 subunit) and TFIIB (Sua7 in yeast). cornell.edunih.gov These interactions are crucial for recruiting the RNA Polymerase II holoenzyme to the core promoter, positioning it correctly at the transcription start site, and ultimately initiating the synthesis of mRNA. oup.comoup.com
Chromatin Remodeling and Epigenetic Modifiers Recruitment by INO2
In the eukaryotic nucleus, DNA is tightly packaged with histone proteins into a structure called chromatin, which generally represses transcription. To activate its target genes, INO2 must overcome this barrier. It achieves this by recruiting chromatin remodeling complexes and histone-modifying enzymes. The INO2 activation domain recruits chromatin remodeling complexes like SWI/SNF, INO80, and ISW2 to the promoters of its target genes, such as INO1. uni-greifswald.deasm.orgasm.orgcd-genomics.com These complexes use the energy of ATP hydrolysis to reposition or evict nucleosomes, thereby increasing the accessibility of the DNA to the transcription machinery. cd-genomics.comfmi.ch Furthermore, INO2-dependent activation is associated with the recruitment of histone acetyltransferases (HATs), like the SAGA complex, which leads to the acetylation of histones H3 and H4. cornell.edufmi.chembopress.org This modification neutralizes the positive charge of histones, weakening their interaction with DNA and contributing to a more open and transcriptionally permissive chromatin state. fmi.ch
Specific Regulation of Phospholipid and Inositol Biosynthesis Genes (e.g., INO1)
The primary and most well-characterized function of the INO2/INO4 complex is the transcriptional upregulation of genes required for the synthesis of inositol and phospholipids (B1166683). oup.comoup.comfrontiersin.org The archetypal target gene is INO1, which encodes inositol-1-phosphate synthase, the rate-limiting enzyme for de novo inositol biosynthesis. oup.comyeastgenome.orgigem.org The INO1 promoter contains UAS-INO elements to which the INO2/INO4 heterodimer binds, driving high levels of transcription when inositol is scarce. yeastgenome.orgigem.org This regulation is critical for maintaining cellular homeostasis of essential membrane components. igem.org The regulatory network controlled by INO2/INO4 extends to a broad array of genes involved in lipid metabolism, ensuring a coordinated cellular response to the availability of phospholipid precursors. oup.comyeastgenome.orgfrontiersin.org
| Key INO2/INO4 Target Genes | Function |
| INO1 | Encodes inositol-1-phosphate synthase, crucial for inositol biosynthesis. oup.comyeastgenome.orgigem.org |
| CHO1 | Encodes phosphatidylserine (B164497) synthase, involved in phospholipid synthesis. yeastgenome.orgoup.comyeastgenome.org |
| CHO2 | Encodes phosphatidylethanolamine (B1630911) N-methyltransferase, involved in phosphatidylcholine synthesis. yeastgenome.org |
| FAS1 | Encodes a subunit of the fatty acid synthase complex. oup.comumass.edu |
| FAS2 | Encodes a subunit of the fatty acid synthase complex. umass.edu |
Protein Protein Interaction Networks of Ino2
Heterodimerization Partners and Oligomerization States (e.g., INO2-INO4 Complex)
INO2 primarily functions as a heterodimer with another bHLH protein, INO4. yeastgenome.orgbiorxiv.orgoup.comyeastgenome.org The formation of the INO2-INO4 heterodimer is crucial for their ability to bind to the ICRE DNA sequence and activate the transcription of phospholipid biosynthetic genes. yeastgenome.orgbiorxiv.orgoup.comumass.edu This heterodimeric complex is considered the functional unit that recognizes and interacts with the UASINO element. umass.edunih.gov
Studies have shown that the interaction between INO2 and INO4 is strong and essential for their function. researchgate.net The bHLH domain of INO2 is directly involved in this interaction and in the specific binding to the promoter DNA. biorxiv.org While INO2 and INO4 form a stable heterodimer, there is also evidence suggesting that INO4 might interact with other protein partners besides INO2, although attempts to demonstrate interactions with other S. cerevisiae bHLH proteins have largely failed except for INO2. oup.com INO4 is also required for the stability and nuclear import of INO2. nih.gov
The INO2-INO4 complex is a well-established example of obligate heterodimerization for transcriptional activation in yeast phospholipid metabolism. yeastgenome.orgbiorxiv.orgoup.comyeastgenome.org
Interactions with Co-activators (e.g., TFIID subunits Taf1, Taf4, Taf6, Taf10, Taf12; Bdf1; chromatin remodelers Swi2, Sth1, Ino80)
INO2 interacts with various co-activators to facilitate transcriptional initiation. These interactions involve components of the general transcription machinery and chromatin remodeling complexes.
Detailed research findings indicate that INO2 interacts with multiple subunits of the basal transcription factor TFIID, including Taf1, Taf4, Taf6, Taf10, and Taf12. researchgate.netresearchgate.netnih.gov These interactions occur through the transcriptional activation domains (TADs) located in the N-terminus of INO2. biorxiv.orgresearchgate.netresearchgate.net Interaction with TFIID subunits is important for recruiting TFIID to ICRE-containing promoters, which is a rate-limiting step for transcriptional initiation by RNA polymerase II. researchgate.netnih.govresearchgate.net
INO2 also interacts with Bdf1, a protein containing bromodomains that in yeast are encoded separately from Taf1. researchgate.netresearchgate.net Bdf1 can bind to acetylated histone H4 and is also recruited by activators like INO2. researchgate.net
Furthermore, INO2 has been shown to interact with ATPase subunits of chromatin remodeling complexes, specifically Swi2, Sth1, and Ino80. researchgate.netresearchgate.net These interactions suggest a role for INO2 in influencing chromatin organization to facilitate transcription. researchgate.net
Here is a table summarizing known co-activator interactions:
| Co-activator | Complex/Role | Evidence Type (Examples) | References |
| Taf1 | TFIID subunit, transcriptional initiation | In vitro interaction, ChIP | researchgate.netresearchgate.netnih.govresearchgate.net |
| Taf4 | TFIID subunit, transcriptional initiation | In vitro interaction | researchgate.netresearchgate.netnih.gov |
| Taf6 | TFIID subunit, transcriptional initiation | In vitro interaction, ChIP | researchgate.netresearchgate.netnih.gov |
| Taf10 | TFIID subunit, transcriptional initiation | In vitro interaction | researchgate.netresearchgate.netnih.gov |
| Taf12 | TFIID subunit, transcriptional initiation | In vitro interaction | researchgate.netresearchgate.netnih.gov |
| Bdf1 | Bromodomain protein, co-activator | Interaction | researchgate.netresearchgate.netresearchgate.net |
| Swi2 | Chromatin Remodeling Complex (SWI/SNF) ATPase | Interaction | researchgate.netresearchgate.net |
| Sth1 | Chromatin Remodeling Complex (RSC) ATPase | Interaction | researchgate.netresearchgate.net |
| Ino80 | Chromatin Remodeling Complex (INO80) ATPase | Interaction | researchgate.netresearchgate.netdntb.gov.ua |
| Toa1 | TFIIA subunit | Direct interaction | researchgate.net |
| Toa2 | TFIIA subunit | Dimerization with Toa1 | researchgate.net |
Interactions with Co-repressors (e.g., Opi1p, Sin3, Cyc8) and Regulatory Impact
INO2's activity is also negatively regulated through interactions with co-repressors, most notably Opi1p. Opi1p is a key negative regulator of phospholipid biosynthesis genes. yeastgenome.orgoup.comumass.eduoup.com In the presence of sufficient inositol (B14025) and choline (B1196258), Opi1p translocates to the nucleus and interacts with the INO2-INO4 heterodimer, leading to transcriptional repression. yeastgenome.orgyeastgenome.orgoup.combiorxiv.org This interaction is believed to inhibit the function of the INO2-INO4 complex. umass.edu
Opi1p mediates repression by recruiting corepressor complexes, including those containing Sin3 and Cyc8 (also known as Tup1). oup.combiorxiv.orgnih.govresearchgate.net While Opi1p recruits Sin3 and Cyc8, studies have also shown that INO2 itself can directly interact with Sin3 and Cyc8. nih.govresearchgate.netnih.gov This suggests a more complex regulatory mechanism where corepressors can be recruited by both repressors (Opi1p) and activators (INO2), and their impact might be context-dependent. nih.govresearchgate.netresearchgate.net The interaction of Opi1p with INO2, and the subsequent recruitment of Sin3 and Cyc8, creates a scaffold for the recruitment of histone deacetylase (HDAC) complexes, contributing to chromatin-mediated repression. oup.combiorxiv.orgresearchgate.net
The regulatory impact of these interactions is significant. The binding of Opi1p to INO2-INO4 in the presence of inositol prevents the activation of target genes like INO1. yeastgenome.orgyeastgenome.orgoup.com Deletion of OPI1 leads to constitutive activation of many INO2-INO4 regulated genes. oup.combiorxiv.org
Here is a table summarizing known co-repressor interactions and their impact:
| Co-repressor | Complex/Role | Regulatory Impact | Evidence Type (Examples) | References |
| Opi1p | Negative regulator of phospholipid biosynthesis | Inhibits INO2-INO4 function, leads to repression in presence of inositol/choline | Interaction, Genetic | yeastgenome.orgoup.comyeastgenome.orgumass.edunih.govoup.combiorxiv.orgresearchgate.net |
| Sin3 | Corepressor, associated with HDACs | Recruited by Opi1p and INO2, contributes to repression | Interaction, ChIP | oup.combiorxiv.orgnih.govresearchgate.netnih.govoup.com |
| Cyc8 (Tup1) | Corepressor, associated with HDACs | Recruited by Opi1p and INO2, contributes to repression | Interaction, ChIP | oup.combiorxiv.orgnih.govresearchgate.netnih.gov |
Formation of Multi-protein Transcriptional Regulatory Complexes
INO2 participates in the formation of larger multi-protein complexes that orchestrate transcriptional regulation. Beyond the core INO2-INO4 heterodimer and interactions with individual co-activators and co-repressors, INO2 is a component of broader regulatory assemblies at the promoter regions of its target genes.
The recruitment of TFIID and TFIIA by INO2 highlights its role in assembling the pre-initiation complex (PIC) at target promoters. researchgate.netresearchgate.netnih.govresearchgate.net This involves the coordinated interaction of INO2 with multiple subunits of these general transcription factors. researchgate.netnih.gov
Furthermore, the interaction of INO2 with chromatin remodeling complexes like SWI/SNF, RSC, and INO80 indicates its involvement in complexes that modify chromatin structure to allow or enhance transcriptional access. researchgate.netresearchgate.net
The interaction with Opi1p, Sin3, and Cyc8 demonstrates INO2's participation in repressor complexes that can lead to chromatin condensation through the recruitment of HDACs. oup.combiorxiv.orgresearchgate.net
These findings suggest that INO2 acts as a central node in a dynamic network of protein interactions, facilitating the formation of diverse multi-protein complexes at target promoters. The specific composition and configuration of these complexes are likely influenced by cellular signals, such as the availability of inositol and choline, ultimately determining the transcriptional output of INO2-regulated genes. umass.eduoup.com
Here is a table summarizing the types of multi-protein complexes INO2 is involved in:
| Complex Type | Key Components Involved with INO2 | Primary Function | References |
| Transcriptional Activation Complex | INO4, TFIID subunits (Taf1, Taf4, Taf6, Taf10, Taf12), TFIIA (Toa1, Toa2), Bdf1 | Recruitment of general transcription machinery, PIC assembly | yeastgenome.orgyeastgenome.orgresearchgate.netresearchgate.netnih.govresearchgate.net |
| Chromatin Remodeling Complexes | Swi2 (SWI/SNF), Sth1 (RSC), Ino80 (INO80) | Modification of chromatin structure for transcription | researchgate.netresearchgate.net |
| Transcriptional Repression Complex | Opi1p, Sin3, Cyc8 (Tup1), HDACs | Repression of transcription, chromatin modification | oup.combiorxiv.orgnih.govresearchgate.netnih.gov |
Biological Processes and Physiological Roles Regulated by Ino2
Central Role in Inositol (B14025) and Phospholipid Metabolic Pathways
INO2 is a pivotal positive regulator of lipid biosynthesis, particularly in the context of inositol and phospholipid metabolism. It forms a functional heterodimer with INO4, and this complex binds to a conserved upstream activating sequence (UASINO), also known as the inositol/choline (B1196258) responsive element (ICRE), found in the promoters of genes involved in phospholipid, fatty acid, and sterol biosynthesis. molbiolcell.orgyeastgenome.orguniprot.orgyeastgenome.org This binding activates the transcription of these genes, including INO1, which encodes inositol-1-phosphate synthase, a key enzyme in inositol biosynthesis. yeastgenome.orgyeastgenome.orgnih.govresearchgate.netfrontiersin.org
The regulation of INO2 activity is complex and responsive to intracellular levels of inositol and choline. molbiolcell.orgyeastgenome.org When inositol levels are low, a repressor protein, Opi1p, is tethered to the ER membrane, allowing the Ino2p/Ino4p heterodimer to activate target genes. yeastgenome.org Conversely, high levels of inositol lead to Opi1p being released from the ER membrane and entering the nucleus, where it represses transcription by interacting with the activation domains of Ino2p. yeastgenome.org This feedback loop ensures that phospholipid synthesis is coordinated with the availability of precursors. biorxiv.orgbiorxiv.org
Studies in Aspergillus niger have shown that the ino2 homolog functions as a homodimer and regulates the synthesis of phosphatidylinositol and fatty acids, similar to its role in Saccharomyces cerevisiae. frontiersin.org Disruption of ino2 in A. niger downregulated the transcription of ino1 and reduced the amount of total cellular phosphatidylinositol. frontiersin.org
Contributions to Membrane Biogenesis and Lipid Homeostasis
Beyond its direct role in phospholipid synthesis, INO2 is essential for membrane biogenesis, particularly the formation of inducible membranes like the endoplasmic reticulum (ER). molbiolcell.orgnih.gov Expression of certain integral ER membrane proteins in Saccharomyces cerevisiae can induce ER membrane proliferation, and Ino2p has been found to be essential for this process. molbiolcell.orgnih.gov Interestingly, this role in membrane biogenesis can be distinct from its function with Ino4p in phospholipid biosynthesis, as Ino2p appears to be required for the formation of p180-induced membranes even in the absence of Ino4p. molbiolcell.org This suggests that Ino2p may function independently or with alternative binding partners in specific membrane proliferation events. molbiolcell.org
Perturbations in lipid biosynthesis regulated by Ino2p/Ino4p can impair ER-associated degradation (ERAD), highlighting the intricate link between lipid homeostasis and protein homeostasis. nih.gov Deletion of INO4, the binding partner of INO2, was shown to impair the degradation of ERAD substrates, and this defect was rescued by supplementing with metabolites whose synthesis is mediated by Ino2/Ino4 targets. nih.gov This indicates that maintaining proper lipid levels is crucial for the efficient functioning of ER protein quality control mechanisms. nih.gov
The PA-Opi1-Ino2/4 system plays a role in coordinating the production of lipid metabolic precursors with the expression of lipid synthesis enzymes, thereby promoting ER membrane biogenesis and helping to maintain ER homeostasis. biorxiv.org
Involvement in Cellular Stress Response Mechanisms (e.g., ER stress, ethanol (B145695) stress)
INO2 is implicated in cellular stress response mechanisms, including ER stress and ethanol stress. The transcriptional control of lipid synthesis enzymes by Ino2p/Ino4p is coordinated with the unfolded protein response (UPR) to maintain ER homeostasis. biorxiv.orgbiorxiv.org In yeast, the transcription factors Ino2 and Ino4 induce the expression of lipid synthetic enzymes in response to ER stress, leading to the expansion of the ER membrane, which can help alleviate the stress. physiology.org
Studies have also explored the link between INO2 and ethanol stress. An INO2 allele with specific mutations has been identified as a significant contributor to higher ethanol tolerance in an industrial strain of Saccharomyces cerevisiae. biorxiv.org While the precise mechanism is still under investigation, this suggests a role for INO2 in the cellular response and adaptation to ethanol exposure. Ethanol itself can cause oxidative stress and potentiate ER stress induced by other agents, leading to cell death. nih.govnih.gov The involvement of INO2 in lipid metabolism and ER homeostasis likely plays a part in mitigating these effects.
Deletion of genes like SCS3 and YFT2, which are linked to transcription of phospholipid biosynthetic genes regulated by INO2 and INO4, results in hypersensitivity to cerulenin, an inhibitor of fatty acid synthase, and impacts the response to chronic ER stress. plos.org This further underscores the connection between INO2-regulated lipid synthesis and stress responses.
Influence on Cell Growth, Proliferation, and Differentiation
INO2's regulatory control over essential metabolic pathways has a direct influence on cell growth, proliferation, and differentiation. Mutant strains with deletions in the INO2 locus exhibit pleiotropic phenotypes, including defects in nuclear segregation, bud formation, and sporulation, as well as an oversized morphology. nih.gov These observations suggest that Ino2p affects pathways critical for polarized cell growth and division, potentially functioning as a more general transcriptional factor beyond just phospholipid synthesis. nih.gov
The ability of bHLH proteins, including Ino2p and Ino4p, to form multiple dimer combinations allows for combinatorial control of gene expression, regulating a diverse array of cellular processes, including cell differentiation and cell proliferation. asm.org While the direct role of INO2 in differentiation requires further specific investigation, its established influence on fundamental processes like lipid metabolism and cell cycle progression places it as an important factor in cellular growth and development.
Roles in Vesicle Trafficking and Secretory Pathway Function
INO2's impact extends to vesicle trafficking and the secretory pathway. The transport of proteins and lipids from the ER to the Golgi apparatus, a key step in the secretory pathway, is mediated by COPII vesicles. biorxiv.orgresearchgate.netfrontiersin.orgbiorxiv.org This process must be tightly regulated, especially during adaptation to environmental stress. biorxiv.org
Research indicates that COPII-mediated vesicle transport is transcriptionally controlled through the phosphatidic acid-dependent Opi1-Ino2/Ino4 regulatory circuit. biorxiv.org Deletion of INO2/INO4 has been shown to rescue a mutation in SEC12, a gene required for COPII vesicle formation, suggesting that genes transcriptionally upregulated by Ino2/Ino4 negatively regulate COPII-mediated vesicle transport. biorxiv.org This suggests a complex interplay where INO2-regulated lipid metabolism influences the efficiency and regulation of vesicle trafficking within the secretory pathway.
The accumulation of vesicles observed in mutants affecting other aspects of the secretory pathway, such as myo2-66 mutants which affect a yeast class V myosin involved in vesicular transport, highlights the interconnectedness of these processes. nih.gov While not directly involving INO2, it illustrates the importance of proper vesicle trafficking for cellular function, a pathway influenced by INO2's regulatory roles.
Molecular and Cellular Pathophysiological Implications of Ino2 Dysfunction
Consequences of INO2 Aberrations on Cellular Metabolism and Lipid Profiles
The INO2 protein, in a heterodimeric complex with INO4, is a critical transcriptional activator for genes involved in phospholipid biosynthesis in Saccharomyces cerevisiae. yeastgenome.orgresearchgate.net Consequently, aberrations in INO2 function have profound effects on cellular metabolism, particularly lipid profiles. Deletion or mutation of the INO2 gene leads to a decreased ability to synthesize phospholipids (B1166683), such as phosphatidylinositol and phosphatidylcholine, especially under conditions where precursors like inositol (B14025) are limited. nih.govresearchgate.net This is primarily due to the failure to derepress the expression of key structural genes, most notably INO1, which encodes inositol-1-phosphate synthase. researchgate.netnih.gov
Studies have shown that ino2 mutant strains exhibit an auxotrophic requirement for inositol. researchgate.net Furthermore, quantitative analyses have demonstrated that the disruption of INO2 leads to a significant downregulation of INO1 transcription and a corresponding decrease in the total amount of cellular phosphatidylinositol. researchgate.net This alteration in phospholipid composition can have cascading effects on membrane-dependent cellular processes.
A global analysis of the impact of varying INO2 and INO4 expression levels (referred to as INO-levels) on lipid metabolism has revealed a complex interplay between nutrient availability and the regulation of lipid biosynthesis. nih.gov Under different nutrient-limiting conditions (carbon vs. nitrogen), the expression of genes involved in lipid metabolism and the resulting lipid profiles vary significantly, highlighting the role of INO2 in metabolic adaptation. nih.govresearchgate.net For instance, in ino2Δ mutants, there are widespread changes in the transcriptome, affecting not only phospholipid synthesis but also fatty acid and ergosterol (B1671047) biosynthesis pathways. researchgate.netbiorxiv.org
Table 1: Impact of INO2 Dysfunction on Cellular Metabolism
| Metabolic Aspect | Consequence of INO2 Dysfunction | Key Affected Genes/Pathways | References |
| Phospholipid Biosynthesis | Decreased synthesis of phosphatidylinositol and phosphatidylcholine. | INO1, CHO1, CHO2, OPI3 | researchgate.netnih.govresearchgate.netoup.com |
| Inositol Metabolism | Inositol auxotrophy. | INO1 | researchgate.net |
| Fatty Acid Metabolism | Altered expression of fatty acid synthesis genes. | Fatty Acid Synthase Genes | researchgate.net |
| Sterol Metabolism | Altered expression of ergosterol biosynthesis genes. | Ergosterol Biosynthesis Pathway | biorxiv.org |
| Global Gene Expression | Widespread transcriptional changes affecting >1000 genes. | UASINO-regulated genes | researchgate.net |
Molecular Basis of Dysregulated Gene Expression in Mutant Phenotypes
The molecular basis for the dysregulated gene expression observed in INO2 mutant phenotypes lies in its function as a basic helix-loop-helix (bHLH) transcription factor. yeastgenome.orgresearchgate.net Ino2p forms a heterodimer with Ino4p, and this complex binds to a specific DNA sequence known as the inositol-sensitive upstream activating sequence (UASINO) or inositol/choline (B1196258) responsive element (ICRE), which has the consensus sequence 5'-CATGTGAAAT-3'. yeastgenome.orgnih.govbiorxiv.org This binding is essential for the transcriptional activation of over 30 genes involved in phospholipid metabolism. yeastgenome.org
In wild-type cells under inositol-limiting conditions, the Ino2p/Ino4p complex binds to the UASINO element in the promoter regions of its target genes, recruiting the RNA polymerase II machinery and activating transcription. yeastgenome.orgoup.com When inositol is abundant, a repressor protein called Opi1p translocates to the nucleus and binds to the activation domain of Ino2p, preventing the activation of transcription. yeastgenome.orgnih.gov
In ino2 null mutants, the Ino2p/Ino4p heterodimer cannot form, leading to a complete inability to activate the transcription of UASINO-containing genes, even in the absence of inositol. researchgate.netnih.gov This results in the characteristic inositol auxotrophy and altered lipid profiles. researchgate.net Specific point mutations within the INO2 gene can also lead to distinct phenotypes. For example, the ino2-L119A mutation disrupts the interaction between Ino2p and the Opi1p repressor, leading to constitutive, high-level expression of target genes like INO1. rupress.org
Furthermore, the regulation of INO2 itself is complex. The INO2 gene contains a UASINO element in its own promoter, indicating a level of autoregulation. yeastgenome.org Its expression is also influenced by other regulatory proteins such as Ume6p, Sin3p, and Rpd3p, which can indirectly affect the expression of phospholipid biosynthetic genes by controlling the amount of INO2 transcription. oup.com
Table 2: Key Molecular Players in INO2-Mediated Gene Regulation
| Protein/Element | Function | Interaction with INO2 | References |
| Ino4p | Forms a heterodimer with Ino2p to bind UASINO. | Essential binding partner for DNA binding and transcriptional activation. | yeastgenome.orgresearchgate.netoup.com |
| UASINO/ICRE | DNA consensus sequence in the promoter of target genes. | Binding site for the Ino2p/Ino4p heterodimer. | yeastgenome.orgnih.govbiorxiv.org |
| Opi1p | Transcriptional repressor. | Binds to Ino2p in the presence of inositol to inhibit transcription. | yeastgenome.orgnih.gov |
| Ume6p | Transcriptional regulator. | Positively regulates INO2 expression. | oup.com |
| Sin3p/Rpd3p | Components of a histone deacetylase complex. | Negatively regulate phospholipid biosynthetic gene expression. | oup.com |
Cellular Stress Responses Induced by INO2 Imbalance
An imbalance in INO2 function, leading to altered lipid metabolism and membrane composition, can trigger various cellular stress responses. The endoplasmic reticulum (ER) is a primary site of lipid synthesis, and disruptions in this process can lead to ER stress. molbiolcell.orgnih.gov ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER, activating the unfolded protein response (UPR). nih.govmdpi.com While direct evidence linking INO2 imbalance to the classical UPR is still emerging, the essential role of INO2 in membrane biogenesis suggests a strong connection. molbiolcell.orgnih.gov
Dysfunction in phospholipid biosynthesis due to INO2 aberrations can lead to the formation of abnormal cellular membranes, which is a significant cellular stressor. nih.govmolbiolcell.org For example, the expression of certain membrane proteins that induce ER proliferation is dependent on functional INO2. molbiolcell.orgnih.gov In the absence of INO2, this inducible membrane formation fails, indicating that Ino2p is crucial for coping with the stress of increased demand for membrane synthesis. molbiolcell.orgnih.gov
Furthermore, alterations in membrane lipid composition can affect the cell's ability to respond to other environmental stressors. Studies have identified an allele of INO2 that confers enhanced tolerance to ethanol (B145695), a common stressor in industrial fermentation. biorxiv.org This suggests that INO2 plays a role in adapting membrane composition to resist chemical stress. Conversely, some ino2 mutations can lead to decreased resistance to certain chemicals. yeastgenome.org Phenotypic analyses have also shown that the loss of INO2 can result in resistance to cell wall interference and DNA damage, indicating a complex role for INO2 in integrating various stress response pathways. researchgate.net The accumulation of reactive oxygen species (ROS) is a common feature of cellular stress, often linked to ER stress, and while not directly detailed for INO2, it is a likely consequence of the metabolic and membrane imbalances caused by its dysfunction. nih.govresearchgate.net
Contribution to Cellular Dysregulation in Model Organism Studies (e.g., Saccharomyces cerevisiae)
In the model organism Saccharomyces cerevisiae, the deletion or mutation of INO2 leads to a wide range of cellular dysregulation, demonstrating its pleiotropic effects beyond simple inositol auxotrophy. nih.gov Mutant ino2Δ cells exhibit significant morphological abnormalities, including delocalized cell growth, resulting in large, aberrantly shaped cells. nih.gov
These morphological defects are often accompanied by severe issues in fundamental cellular processes. ino2Δ mutants display defects in nuclear segregation and positioning, as well as improper bud formation. nih.gov This points to a role for INO2-regulated lipid synthesis in maintaining the integrity of the cytoskeleton and the proper spatial organization of the cell during division. Furthermore, homozygous ino2Δ/ino2Δ diploid cells are unable to sporulate, indicating that INO2 is essential for meiosis. nih.gov
The dysregulation extends to the cell cycle, with overexpression of INO2 leading to abnormal budding indices and altered progression through the G1 phase. yeastgenome.org The inability of ino2 mutants to properly regulate membrane biogenesis also has profound consequences. For instance, Ino2p is essential for the proliferation of ER-like membranes induced by the expression of high levels of certain integral ER proteins. molbiolcell.orgnih.gov This highlights a critical role for INO2 in cellular remodeling and adaptation. The broad spectrum of defects observed in ino2 mutants in yeast underscores its central role in maintaining cellular homeostasis through the regulation of lipid metabolism, which in turn affects membrane structure and function, cell morphology, and cell division. nih.govmolbiolcell.org
Advanced Research Methodologies and Experimental Approaches for Ino2 Investigation
Genetic Screening and Mutagenesis Approaches
Genetic screening and mutagenesis are fundamental to identifying genes that interact with INO2 and to understanding the functional consequences of specific mutations. These approaches have been instrumental in mapping the genetic network in which INO2 operates.
Synthetic Lethality Screens: This powerful genetic tool identifies pairs of genes where a mutation in either gene alone is viable, but the combination of mutations is lethal. frontiersin.orgbiorxiv.org Synthetic lethality screens have been used to uncover functional relationships between INO2 and other genes. For instance, ino2Δ has been shown to be synthetically lethal with dga1Δ lro1Δ, indicating a functional overlap in lipid metabolism pathways. wgtn.ac.nz Such findings suggest that in the absence of INO2-mediated regulation, the cell becomes critically dependent on the functions of Dga1 and Lro1 for survival.
Allele Identification: The identification and characterization of different INO2 alleles, including missense and null mutations, have provided crucial insights into its function. nih.gov For example, the ino2-419 missense mutation was used in suppressor screens to identify other genes involved in the regulation of inositol (B14025) biosynthesis. nih.gov Furthermore, the creation of dominant negative alleles, such as ino2(L119A) (termed ino2), which can displace the endogenous Ino2 from its target promoters, has been a valuable tool for studying the effects of acute INO2 pathway activation. biorxiv.org Transposon mutagenesis is another technique that has been used to create mutations and identify genes involved in various cellular processes, which can be applied to the study of INO2 and its related pathways. wikipedia.org
| Genetic Approach | Description | Application to INO2 | Key Findings |
| Synthetic Lethality Screen | Identifies pairs of non-lethal mutations that cause cell death when combined. | Screening for genes that are essential in an ino2Δ background. | ino2Δ is synthetically lethal with dga1Δ lro1Δ, revealing functional redundancy. wgtn.ac.nz |
| Allele Identification | Isolation and characterization of various mutant forms of a gene. | Studying the effects of specific INO2 mutations on its function and regulation. | Identification of missense mutations like ino2-419 and engineered dominant negative alleles like ino2*. nih.govbiorxiv.org |
| Suppressor Mutagenesis | Identifies second-site mutations that alleviate the phenotype of an initial mutation. | Finding genes that can bypass the requirement for functional INO2. | Suppressors of ino4 mutations were identified as alleles of REG1, providing a link to glucose sensing pathways. nih.gov |
Transcriptomic Profiling Techniques
Transcriptomic profiling methods are essential for identifying the full complement of genes regulated by INO2. These techniques provide a global view of the transcriptional changes that occur in response to alterations in INO2 activity.
RNA-Seq (RNA-Sequencing): This high-throughput sequencing technique provides a comprehensive and quantitative analysis of the transcriptome. RNA-Seq has been used to identify genes that are differentially expressed in ino2 mutant strains compared to wild-type. nih.govnih.gov For example, in Aspergillus niger, RNA-Seq analysis of an ino2 disruptant revealed the downregulation of ino1 and other genes involved in phospholipid synthesis. frontiersin.org This technology offers advantages over microarrays, such as the ability to detect novel transcripts and a wider dynamic range for quantifying gene expression. nih.govnih.gov
Microarray Analysis: Before the widespread adoption of RNA-Seq, microarray analysis was the primary tool for transcriptomic profiling. thermofisher.com Microarrays have been instrumental in identifying INO2 target genes by comparing the gene expression profiles of wild-type and ino2 mutant cells under different conditions. thermofisher.comumass.edu For instance, microarrays have been used to demonstrate that the expression of many genes involved in phospholipid biosynthesis is dependent on INO2. frontiersin.org Although largely superseded by RNA-Seq, microarray data remains a valuable resource. nih.gov
| Technique | Description | Application to INO2 | Key Findings |
| RNA-Seq | High-throughput sequencing of cDNA to profile the transcriptome. | Identification of INO2-regulated genes in various organisms. | Confirmed the role of INO2 in regulating phospholipid synthesis genes in A. niger. frontiersin.org |
| Microarray Analysis | Hybridization of labeled cDNA to a chip containing DNA probes to measure gene expression. | Global analysis of gene expression changes in ino2 mutants. | Identified a broad set of INO2 target genes involved in lipid metabolism. frontiersin.org |
Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for DNA Binding Analysis
Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the in vivo binding sites of DNA-binding proteins like INO2 on a genome-wide scale. thermofisher.comwikipedia.orgnih.gov
ChIP: This method involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (in this case, INO2) to immunoprecipitate the protein-DNA complexes. wikipedia.org The associated DNA is then purified and can be analyzed by qPCR to determine if INO2 binds to a specific promoter region. researchgate.net
ChIP-Seq: By coupling ChIP with high-throughput sequencing (ChIP-Seq), researchers can identify all the genomic locations where INO2 is bound. illumina.com This has been crucial in defining the INO2 cistrome and identifying the consensus DNA binding sequence, known as the inositol/choline (B1196258) responsive element (ICRE). yeastgenome.org ChIP-Seq experiments have shown that Ino2p, in a heterodimer with Ino4p, binds to the promoters of genes involved in phospholipid biosynthesis, such as INO1. researchgate.netyeastgenome.org Newer variations of this technique, like ChEC-seq, offer higher resolution mapping of transcription factor binding sites. northwestern.edu
| Technique | Description | Application to INO2 | Key Findings |
| ChIP | Immunoprecipitation of protein-DNA complexes to identify DNA binding sites. | To confirm INO2 binding to specific gene promoters. | Demonstrated the constitutive binding of Ino2p/Ino4p to the INO1 promoter. researchgate.net |
| ChIP-Seq | ChIP followed by high-throughput sequencing of the associated DNA. | Genome-wide mapping of INO2 binding sites. | Identified the ICRE as the consensus binding motif for the Ino2p/Ino4p complex. yeastgenome.org |
Protein Interaction Mapping Techniques
Understanding the proteins that interact with INO2 is crucial for elucidating its regulatory mechanisms. A variety of techniques are employed to map these protein-protein interactions.
Yeast Two-Hybrid (Y2H): This genetic method is used to screen for protein-protein interactions in vivo. It has been instrumental in identifying interaction partners of INO2. For example, the Y2H system was used to show that Ino2p forms a heterodimer with Ino4p. frontiersin.org It also revealed an interaction between the Ino2p-Ino4p complex and the adaptin subunit Apl2p. tandfonline.comnih.gov
Co-Immunoprecipitation (Co-IP): This technique is used to verify protein-protein interactions in vitro or in vivo. An antibody against a specific protein (e.g., INO2) is used to pull down that protein and any associated interaction partners from a cell lysate. researchgate.net Co-IP experiments have confirmed the interaction between Ino2p and Ino4p, as well as their association with Apl2p to form a ternary complex. tandfonline.comnih.govjst.go.jp
Far-Western Blotting: This technique is used to detect protein-protein interactions in vitro. It is similar to a standard western blot, but instead of using an antibody to detect the protein on the membrane, a labeled "bait" protein is used to probe for interacting "prey" proteins.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying proteins in a complex mixture. researchgate.net When combined with Co-IP, it allows for the unbiased identification of proteins that interact with INO2. creative-proteomics.comrsc.org For instance, mass spectrometry analysis of proteins that co-immunoprecipitate with tagged Rbp3, an RNA-binding protein, suggested its proximity to ribosomes. pnas.org
| Technique | Description | Application to INO2 | Key Findings |
| Yeast Two-Hybrid | A genetic method to detect protein-protein interactions. | Screening for INO2 interaction partners. | Identified the Ino2p-Ino4p heterodimer and the interaction with Apl2p. frontiersin.orgtandfonline.comnih.gov |
| Co-Immunoprecipitation | Pull-down of a protein and its binding partners using a specific antibody. | To confirm in vivo interactions with INO2. | Verified the formation of a ternary complex between Ino2p, Ino4p, and Apl2p. tandfonline.comnih.gov |
| Mass Spectrometry | Identification of proteins based on their mass-to-charge ratio. | Unbiased identification of proteins in INO2-containing complexes. | Can be used to identify novel INO2 interacting proteins. creative-proteomics.com |
Structural Biology Techniques for Domain Characterization
Determining the three-dimensional structure of INO2 and its domains is essential for understanding its mechanism of action at a molecular level.
X-ray Crystallography: This technique is used to determine the atomic and molecular structure of a protein by analyzing the diffraction pattern of X-rays scattered by a protein crystal. longdom.org While a full-length crystal structure of INO2 may be challenging to obtain, this method could be applied to individual domains or complexes with interacting partners. nih.govzobio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure of proteins in solution, providing insights into their dynamics and interactions. longdom.orgirbm.cominnovationnewsnetwork.com This technique is particularly useful for studying flexible or disordered regions of proteins, which may be present in INO2. longdom.orgirbm.com NMR can also be used to map the binding sites of interacting proteins or small molecules. zobio.comirbm.com
| Technique | Description | Application to INO2 | Key Findings |
| X-ray Crystallography | Determines the 3D structure of a molecule from its crystalline form. longdom.org | To obtain high-resolution structural information of INO2 domains or complexes. | Could reveal the precise architecture of the DNA-binding and dimerization domains. |
| NMR Spectroscopy | Determines the structure and dynamics of a molecule in solution. longdom.orgirbm.com | To study the structure of INO2 and its interactions in a more native-like state. | Can provide information on the flexibility of INO2 and how its structure changes upon binding to DNA or other proteins. irbm.com |
In Vitro Reconstitution Assays for Functional Characterization
In vitro reconstitution assays allow for the study of INO2 function in a controlled, cell-free environment. These assays are crucial for dissecting the molecular mechanisms of INO2-mediated transcription.
By purifying recombinant INO2, Ino4, and other general transcription factors, researchers can reconstitute the process of transcription initiation in a test tube. uni-regensburg.de This allows for the precise determination of which factors are required for INO2 to activate transcription from a target promoter. For example, in vitro transcription assays have been used to demonstrate that the Ino2p/Ino4p complex is sufficient to activate transcription from the INO1 promoter in the absence of other regulatory proteins. In vitro interaction assays, such as GST pull-downs, have shown that INO2 interacts with basal transcription factors like TFIIA and Bdf1. researchgate.net
Live-Cell Imaging and Fluorescence-Based Approaches for Localization and Dynamics
Live-cell imaging techniques provide a dynamic view of INO2's behavior within living cells, offering insights into its subcellular localization and movement. yokogawa.com
GFP Fusion Proteins: By fusing INO2 to a Green Fluorescent Protein (GFP) tag, its localization and dynamics can be visualized in real-time using fluorescence microscopy. capes.gov.brresearchgate.netmicroscopyu.com This approach has been used to show that INO2 is localized to the nucleus, consistent with its role as a transcription factor. yeastgenome.org GFP fusions can also be used to track the movement of INO2 in response to different cellular signals, such as the availability of inositol. nih.gov
| Technique | Description | Application to INO2 | Key Findings |
| GFP Fusion Proteins | Tagging a protein of interest with Green Fluorescent Protein for visualization. capes.gov.br | To determine the subcellular localization and dynamics of INO2 in living cells. nih.gov | Confirmed the nuclear localization of INO2. yeastgenome.org |
Future Research Directions and Unanswered Questions Regarding Ino2
Elucidation of Novel INO2 Regulatory Mechanisms and Post-Translational Controls
Understanding the intricate ways in which INO2 activity is regulated is crucial. While transcriptional and translational regulation of INO2 have been reported, including autoregulation and regulation by protein N-myristoylation, the full spectrum of regulatory mechanisms remains to be explored. molbiolcell.orgoup.comnih.gov Future research should focus on identifying novel transcriptional regulators that influence INO2 expression under various conditions. Additionally, a comprehensive analysis of post-translational modifications (PTMs) affecting INO2 is needed. PTMs are known to significantly influence protein activity, interactions, and localization, and their role in modulating INO2 function in response to environmental cues or cellular states is largely unknown. embopress.org For instance, phosphorylation has been identified as a novel regulatory mechanism for other enzymes involved in inositol (B14025) biosynthesis, suggesting a potential role for this and other PTMs in regulating INO2 activity. researchgate.net Identifying specific PTM sites on INO2 and characterizing the enzymes responsible for these modifications (writers, erasers) and those that recognize them (readers) will provide deeper insights into how INO2 activity is fine-tuned within the cell.
Discovery and Validation of Undiscovered INO2 Target Genes and Associated Pathways
While INO2, often in complex with INO4, is known to regulate genes involved in phospholipid biosynthesis, recent studies suggest it may have a wider range of target genes and influence pathways beyond core lipid metabolism. nih.govnih.gov Genome-wide studies have indicated that Ino2p and Ino4p bind to genes involved in glycolysis and gluconeogenesis, as well as cell wall biogenesis and amino acid biosynthesis. nih.govresearchgate.net An important unanswered question is whether phospholipid precursors like inositol and choline (B1196258) individually affect the expression of different sets of genes regulated by Ino2p-Ino4p. nih.gov Future research should aim to comprehensively map all direct and indirect target genes of INO2 under diverse physiological conditions using advanced techniques such as ChIP-seq and transcriptome analysis. nih.govresearchgate.net Validating these newly identified targets and deciphering the functional consequences of INO2-mediated regulation on these pathways will reveal a more complete picture of INO2's cellular role.
Comprehensive Mapping and Functional Characterization of the INO2 Interactome
Proteins rarely function in isolation; they operate within complex networks of protein-protein interactions (PPIs). While INO2 is known to heterodimerize with INO4 to bind DNA and regulate transcription, a complete map of other proteins that interact with INO2 is still lacking. nih.govnih.gov Studies have shown interactions between INO2 and corepressors like Sin3 and Cyc8, suggesting complex regulatory partnerships. researchgate.net Comprehensive mapping of the INO2 interactome using techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation will be crucial. dana-farber.org Furthermore, functionally characterizing these interactions will help understand how INO2's activity, localization, and stability are modulated by its binding partners and how these interactions influence downstream cellular processes.
Exploration of INO2's Role in Broader Biological Contexts Beyond Core Metabolism
While INO2's primary role in phospholipid biosynthesis is well-established, emerging evidence suggests its involvement in broader biological contexts. For instance, INO2 has been found to be essential for the formation of inducible membranes in yeast, a role distinct from its partnership with INO4 in phospholipid synthesis. molbiolcell.orgnih.gov Additionally, perturbation of lipid biosynthesis regulated by Ino2/Ino4 has been shown to impair endoplasmic reticulum-associated degradation (ERAD), highlighting a link between lipid homeostasis and protein quality control. nih.gov Future research should explore INO2's potential roles in other cellular processes, such as membrane trafficking, stress responses, and cellular signaling pathways. Investigating its involvement in different organisms beyond S. cerevisiae could also reveal conserved or divergent functions.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain a deeper mechanistic understanding of INO2 function, the development and utilization of more advanced in vitro and in vivo models are essential. While studies in S. cerevisiae have provided foundational knowledge, complementary approaches in other systems can offer valuable insights. asm.orgnih.gov Developing mammalian cell culture models where INO2 function can be manipulated and studied, or creating genetically engineered animal models, could help explore conserved roles and potential implications in more complex biological systems. uibk.ac.atjci.org Furthermore, advanced in vitro systems that reconstitute INO2-mediated transcriptional regulation or protein interactions will be invaluable for dissecting the molecular mechanisms underlying its activity.
Systems Biology Approaches to Integrate INO2 Regulatory Networks with Global Cellular States
Understanding INO2's function in isolation is insufficient; its activity is integrated within complex cellular networks that respond dynamically to various stimuli. Applying systems biology approaches that integrate data from transcriptomics, proteomics, lipidomics, and other high-throughput techniques will be crucial for understanding how INO2 regulatory networks are coordinated with global cellular states. researchgate.netpnas.org Computational modeling can help predict the impact of perturbing INO2 or its interacting partners on cellular processes and phenotypes. uibk.ac.at Such integrated approaches can reveal emergent properties of the regulatory network and provide a holistic understanding of INO2's contribution to cellular homeostasis and adaptation.
The future research directions outlined above highlight the need for continued investigation into the multifaceted roles and regulatory mechanisms of the INO2 protein. Addressing these unanswered questions will not only deepen our understanding of fundamental biological processes like lipid metabolism and gene regulation but may also uncover potential links to various cellular dysfunctions and diseases.
No small molecule compounds requiring PubChem CIDs were central to the discussion of future research directions for the this compound within the scope of the provided outline and search results. The focus remained on the protein itself, its interactions, regulation, and biological roles.
Q & A
Q. What is the primary role of INO2 in transcriptional regulation, and how can its interactions with basal transcription factors be experimentally validated?
INO2 is a transcriptional activator in Saccharomyces cerevisiae that regulates phospholipid biosynthesis genes. It interacts with basal transcription factors such as TFIIA and Bdf1. To validate these interactions:
- Perform co-immunoprecipitation (Co-IP) assays using tagged versions of INO2 and subunits of TFIIA (e.g., Toa1) or Bdf1 .
- Use chromatin endogenous cleavage sequencing (ChEC-seq2) to map INO2 binding sites and compare these with TFIIA/Bdf1 occupancy profiles .
- Conduct structural domain analysis (e.g., truncation mutants) to identify regions of INO2 critical for binding, such as its N-terminal four-helix bundle and C-terminal β-barrel domain .
Q. What experimental approaches are recommended to identify INO2 target genes under varying metabolic conditions?
- Use ChIP-exo or ChEC-seq2 under inositol-rich vs. inositol-starved conditions to map dynamic INO2-DNA interactions .
- Combine RNA-seq with genetic knockouts (e.g., ino2Δ) to correlate binding events with changes in gene expression .
- Validate targets via luciferase reporter assays with promoters of candidate genes (e.g., INO1, ITR1) to confirm INO2-dependent activation .
Advanced Research Questions
Q. How can researchers reconcile contradictory datasets when mapping INO2 binding sites (e.g., discrepancies between ChIP-exo and ChEC-seq2)?
- Adjust for technical biases : ChEC-seq2 detects TF occupancy with higher resolution but may miss low-affinity sites, while ChIP-exo requires specific antibodies and crosslinking efficiency .
- Compare overlapping targets (e.g., 36 genes in Figure 3B of ) and prioritize genes with consistent signals across methods.
- Account for conditional regulation : INO2 binding is influenced by Opi1 repression and inositol availability, so ensure experimental conditions (e.g., media composition) are standardized .
Q. What genetic or biochemical strategies can elucidate the interdependence of INO2 and INO4 in transcriptional activation?
- Perform epistasis analysis using ino2Δ, ino4Δ, and double mutants to assess redundancy or synergy in activating phospholipid genes .
- Construct INO2/INO4 fusion proteins to test if dimerization is sufficient for function .
- Use CAT (chloramphenicol acetyltransferase) reporter fusions to dissect transcriptional regulation mechanisms (e.g., INO2-CAT vs. INO4-CAT activity under varying conditions) .
Q. How does INO2 contribute to cellular stress responses beyond lipid metabolism, such as during oxidative stress or viral replication?
- Study cross-talk with stress pathways : Delete INO2 in yeast strains exposed to H2O2 and measure survival rates or expression of oxidative stress genes (e.g., CTT1, SOD1) .
- Investigate viral replication compartments : In ino2Δ yeast, analyze dsRNA protection efficiency using in vitro RNase III assays, as INO2-mediated phospholipid synthesis may stabilize viral RNA .
Q. What methodologies are optimal for analyzing INO2's role in metabolic engineering (e.g., lipid overproduction)?
- Use promoter engineering to overexpress INO2 in yeast strains engineered for lipid accumulation (e.g., with UPC2G888A mutations) .
- Pair flux balance analysis (FBA) with transcriptomics to model how INO2 upregulation redistributes carbon flux toward phospholipid pathways .
- Validate lipid profiles via LC-MS to quantify phosphatidylinositol and other phospholipids in INO2-overexpressing vs. wild-type strains .
Methodological Considerations
Q. How to design a robust experiment to study INO2's conditional regulation by Opi1?
- Induction conditions : Grow yeast in synthetic media with/without inositol and collect samples at multiple time points to capture Opi1 dissociation kinetics .
- Localization assays : Use GFP-tagged Opi1 to monitor its translocation from the ER to the nucleus under inositol starvation .
- Quantitative Western blotting : Measure INO2 protein levels under repressive vs. activating conditions to distinguish transcriptional vs. post-translational regulation .
Q. What statistical frameworks are recommended for analyzing INO2 ChIP-seq/ChEC-seq2 datasets?
- Apply peak-calling algorithms (e.g., MACS2) with adjusted P-value thresholds (e.g., 4 × 10<sup>−9</sup> as in ).
- Use gene ontology (GO) enrichment tools (e.g., DAVID) to identify overrepresented pathways among INO2 targets .
- Perform motif discovery (e.g., MEME Suite) to identify consensus binding sequences within INO2-bound regions .
Addressing Contradictions
Q. Why do some studies report incomplete or conflicting lists of INO2 target genes?
- Technical variability : Differences in antibody specificity (ChIP-exo) or MNase digestion efficiency (ChEC-seq2) can lead to dataset discrepancies .
- Biological context : INO2 targets may vary depending on strain background, growth phase, or nutrient availability .
- Data interpretation : Manually curate targets using orthogonal evidence (e.g., gene expression data, TF knockout phenotypes) to resolve conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
